molecular formula C23H20FN3O3S B12212723 3-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide

3-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide

Cat. No.: B12212723
M. Wt: 437.5 g/mol
InChI Key: DEASFKVHODRGHO-MOSHPQCFSA-N
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Description

3-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide is a complex organic compound featuring a thiazolidine ring, a fluorobenzylidene group, and an indole moiety

Preparation Methods

The synthesis of 3-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide typically involves multistep organic reactions. One common method includes the condensation of 2-fluorobenzaldehyde with thiazolidine-2,4-dione under basic conditions to form the benzylidene derivative. This intermediate is then reacted with N-[2-(1H-indol-3-yl)ethyl]propanamide under appropriate conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to improve yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorobenzylidene group can undergo nucleophilic substitution reactions. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

3-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The thiazolidine ring and indole moiety are known to interact with various enzymes and receptors, modulating their activity. The fluorobenzylidene group may enhance binding affinity and specificity. These interactions can lead to the modulation of biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar compounds include other thiazolidine derivatives and indole-containing molecules. Compared to these, 3-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide is unique due to the presence of the fluorobenzylidene group, which can enhance its pharmacological properties. Some similar compounds are:

Properties

Molecular Formula

C23H20FN3O3S

Molecular Weight

437.5 g/mol

IUPAC Name

3-[(5Z)-5-[(2-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide

InChI

InChI=1S/C23H20FN3O3S/c24-18-7-3-1-5-15(18)13-20-22(29)27(23(30)31-20)12-10-21(28)25-11-9-16-14-26-19-8-4-2-6-17(16)19/h1-8,13-14,26H,9-12H2,(H,25,28)/b20-13-

InChI Key

DEASFKVHODRGHO-MOSHPQCFSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=O)S2)CCC(=O)NCCC3=CNC4=CC=CC=C43)F

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)N(C(=O)S2)CCC(=O)NCCC3=CNC4=CC=CC=C43)F

Origin of Product

United States

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